N-[2-(6-{[(4-Fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide
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Overview
Description
N-[2-(6-{[(4-Fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with additional functional groups such as a fluorophenyl group, a sulfanyl group, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-{[(4-Fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The triazole ring is fused to the pyridazine ring through a cyclization reaction. This can be achieved by reacting a suitable hydrazine derivative with a pyridazine precursor under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the triazolopyridazine intermediate.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, where a suitable thiol reagent reacts with the intermediate compound.
Addition of the Benzenesulfonamide Group: The final step involves the sulfonation of the intermediate compound with benzenesulfonyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-{[(4-Fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, dimethylformamide, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-[2-(6-{[(4-Fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its triazole and pyridazine moieties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(6-{[(4-Fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Modulation of Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
N-[2-(6-{[(4-Fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide can be compared with other similar compounds, such as:
Triazolopyridazine Derivatives: Compounds with similar triazolopyridazine cores but different substituents, which may exhibit different biological activities and properties.
Fluorophenyl-Containing Compounds: Compounds with fluorophenyl groups that may have similar chemical reactivity and applications.
Benzenesulfonamide Derivatives: Compounds with benzenesulfonamide groups that may have similar therapeutic potential and industrial uses.
List of Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Investigated for its diverse pharmacological activities, including anticancer and antimicrobial properties.
4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-n-methylsulfonyl)amino]pyrimidine-5-yl-methanol: A compound with a similar fluorophenyl group.
Properties
IUPAC Name |
N-[2-[6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2S2/c21-16-8-6-15(7-9-16)14-29-20-11-10-18-23-24-19(26(18)25-20)12-13-22-30(27,28)17-4-2-1-3-5-17/h1-11,22H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXYKBDPPLXYSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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